molecular formula C9H13NO2 B2460254 N-tert-butylfuran-2-carboxamide CAS No. 98331-10-3

N-tert-butylfuran-2-carboxamide

Cat. No.: B2460254
CAS No.: 98331-10-3
M. Wt: 167.208
InChI Key: JLKDJHPRTZFHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butylfuran-2-carboxamide is an organic compound with the molecular formula C9H13NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a tert-butyl group attached to the nitrogen atom of the carboxamide functional group

Mechanism of Action

Target of Action

The n-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs target different enzymes and proteins in the body, suggesting that N-tert-butylfuran-2-carboxamide may have a similar range of targets.

Mode of Action

It’s known that n-tert-butyl amides, in general, can interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of protein function .

Biochemical Pathways

For instance, finasteride inhibits the enzyme 5-alpha reductase, affecting the conversion of testosterone to dihydrotestosterone . Nelfinavir, a protease inhibitor, interferes with the life cycle of HIV .

Pharmacokinetics

The molecular weight of the compound is 16721 , which is within the optimal range for oral bioavailability

Result of Action

Based on the known effects of other n-tert-butyl amides, it could potentially have a range of effects depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the synthesis of N-tert-butyl amides has been performed under solvent-free conditions at room temperature , suggesting that the compound may be stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butylfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, yielding the desired product with good efficiency .

Another method involves the Ritter reaction, where furan-2-carbonitrile reacts with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs the Ritter reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butylfuran-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylbenzamide: Similar structure but with a benzene ring instead of a furan ring.

    N-tert-butylthiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

    N-tert-butylpyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-tert-butylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where the furan ring’s reactivity and stability are advantageous .

Properties

IUPAC Name

N-tert-butylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKDJHPRTZFHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a slurry of furan-2-carboxylic acid (10.0 g, 89 mmol) in 100 mL DCM at 0° C. under nitrogen was added DMF (0.069 ml, 0.89 mmol) and oxalyl chloride (9.9 ml, 112 mmol) slowly in small portions over 5 min. The reaction was allowed to warm to ambient temperature. After 3 h, the clear solution was concentrated in vacuo and the resulting oil was dissolved in 75 mL THF and cooled to 0° C. A solution of tert-butylamine (28 ml, 268 mmol) in 25 mL THF was added dropwise over 1 h. The bath was allowed to expire and the slurry was stirred over the weekend. The reaction was concentrated in vacuo and partitioned between 1N NaOH and DCM. The aqueous layer was extracted twice with DCM. The combined organic layers were concentrated in vacuo to give N-tert-butylfuran-2-carboxamide as a white solid. MS m/z=168 [M+H]+. Calc'd for C9H13NO2: 167.2.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.069 mL
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.